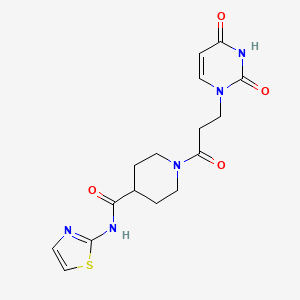
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound, often used in advanced scientific research for its versatile biochemical properties. The compound's intricate structure, featuring a piperidine ring linked to a pyrimidinyl group and a thiazole moiety, makes it a subject of interest in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Starting Materials: The process begins with the selection of suitable starting materials, which include a piperidine derivative, a thiazole compound, and a pyrimidinone.
Initial Reaction: The initial step might involve the formation of an amide linkage between the piperidine and the propanoyl groups, under conditions such as reflux in an anhydrous solvent with a suitable coupling agent like EDCI or DCC.
Cyclization: The pyrimidinone is then introduced under acidic or basic conditions to facilitate ring formation, ensuring the proper orientation of the functional groups.
Final Assembly: The thiazole moiety is incorporated, usually by employing a nucleophilic substitution reaction, where the thiazole reacts with a leaving group on the intermediate compound under mild heating conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization for large-scale synthesis. This includes ensuring high yields, cost-effectiveness, and safety. Process intensification techniques such as microwave-assisted synthesis or flow chemistry might be employed to enhance reaction rates and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or mCPBA, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carbonyl groups of the pyrimidinone ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution, especially at positions activated by electron-withdrawing groups. Halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, mCPBA.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous conditions often require solvents like DMF, DMSO, or acetonitrile.
Catalysts: Lewis acids or bases might be used to facilitate specific reactions.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Alcohols or amines from reduction.
Substituted derivatives based on the nucleophile used.
科学研究应用
This compound finds extensive use in various research domains:
Chemistry:
Catalysts: Employed as a ligand in catalysis to stabilize metal complexes.
Organic Synthesis: Serves as a precursor or intermediate in synthesizing more complex molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its reactive moieties.
Biological Markers: Utilized in tagging and tracing biological processes.
Medicine:
Drug Development: Investigated for its pharmacological properties, including potential antiviral or anticancer activities.
Diagnostics: Used in the development of diagnostic reagents.
Industry:
Material Science: Involved in the creation of specialized polymers and materials with unique electronic properties.
Agricultural Chemicals: Explored for its efficacy in developing new pesticides or herbicides.
作用机制
The compound exerts its effects through various molecular mechanisms:
Binding to Targets: The pyrimidinone and thiazole rings allow it to interact with specific enzymes or receptors.
Pathways Involved: It can inhibit pathways by binding to enzyme active sites, blocking substrate access, or altering protein conformation.
Interaction with Biomolecules: Forms hydrogen bonds or hydrophobic interactions with target molecules, leading to changes in biological activity.
相似化合物的比较
Similar compounds include:
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(furan-2-yl)piperidine-4-carboxamide: Differing by the replacement of the thiazole with a furan ring.
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(pyridin-2-yl)piperidine-4-carboxamide: Features a pyridine ring instead of the thiazole.
Uniqueness: The thiazole ring in 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide offers distinct electronic properties and binding affinities, making it particularly effective in certain biochemical contexts and industrial applications.
Hope this article covers what you needed! Anything else?
属性
IUPAC Name |
1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c22-12-3-8-21(16(25)18-12)9-4-13(23)20-6-1-11(2-7-20)14(24)19-15-17-5-10-26-15/h3,5,8,10-11H,1-2,4,6-7,9H2,(H,17,19,24)(H,18,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOEOQHCBNHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(9H-carbazol-9-yl)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B2804901.png)




![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2804909.png)
![4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2804911.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804913.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2804914.png)


![1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B2804919.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)
